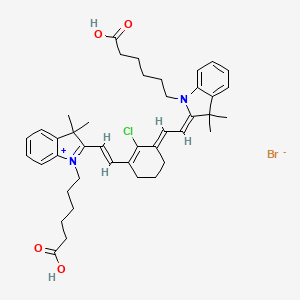

MHI-148

Beschreibung

BenchChem offers high-quality MHI-148 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MHI-148 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H51ClN2O4.BrH/c1-41(2)32-18-9-11-20-34(32)44(28-13-5-7-22-38(46)47)36(41)26-24-30-16-15-17-31(40(30)43)25-27-37-42(3,4)33-19-10-12-21-35(33)45(37)29-14-6-8-23-39(48)49;/h9-12,18-21,24-27H,5-8,13-17,22-23,28-29H2,1-4H3,(H-,46,47,48,49);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSLCJXMLMGYFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)Cl)CCCCCC(=O)O)C.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)/CCC3)Cl)CCCCCC(=O)O)C.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H52BrClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MHI-148: A Technical Guide to a Tumor-Targeting Near-Infrared Dye

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHI-148 is a heptamethine cyanine dye that exhibits preferential accumulation in tumor cells, a characteristic attributed to the hypoxic tumor microenvironment and the overexpression of Organic Anion-Transporting Polypeptides (OATPs). This near-infrared (NIR) dye's inherent tumor-targeting properties have positioned it as a promising agent for in vivo imaging and as a vehicle for the targeted delivery of therapeutic agents. This technical guide provides a comprehensive overview of MHI-148, including its mechanism of action, key experimental protocols, and available quantitative data.

Core Properties of MHI-148

MHI-148 is a near-infrared fluorescent dye with a chemical structure that facilitates its accumulation in cancerous tissues.[1] Its tumor-targeting capability is a key feature, making it a valuable tool in cancer research and drug development.[2]

| Property | Value | Reference |

| Molecular Formula | C42H52BrClN2O4 | [3] |

| Molecular Weight | 764.23 g/mol | [3] |

| Appearance | Powder | [3] |

| CAS Number | 172971-76-5 |

Mechanism of Action: The HIF-1α/OATP Signaling Axis

The preferential uptake of MHI-148 by tumor cells is primarily mediated by the Hypoxia-Inducible Factor-1α (HIF-1α) and Organic Anion-Transporting Polypeptides (OATPs) signaling pathway. Solid tumors often exhibit hypoxic (low oxygen) microenvironments. In response to hypoxia, cancer cells stabilize HIF-1α, a transcription factor that upregulates the expression of various genes, including those encoding for OATPs. Certain OATP isoforms, such as OATP1B3, are overexpressed in a variety of cancers and are responsible for the transport of MHI-148 across the cell membrane. This leads to the selective accumulation of the dye in tumor cells compared to normal cells, where OATP expression is typically lower. Once inside the cell, MHI-148 localizes to the mitochondria and lysosomes.

Quantitative Data

Cytotoxicity of MHI-148

Studies have shown that MHI-148 itself exhibits low cytotoxicity across various cell lines. When conjugated with therapeutic agents, the resulting conjugate demonstrates enhanced cytotoxic effects.

| Compound | Cell Line | Assay | IC50 | Reference |

| MHI-148 | MCF-7 (Breast Cancer) | WST-1 | >10 µM | |

| MHI-148 | MDA-MB-231 (Breast Cancer) | WST-1 | >10 µM | |

| MHI-148 | HEK293 (Non-cancerous) | WST-1 | >10 µM | |

| MHI-palbociclib | MCF-7 (Breast Cancer) | SRB | 0.47 ± 0.08 µM | |

| MHI-palbociclib | MDA-MB-231 (Breast Cancer) | SRB | 0.52 ± 0.07 µM | |

| MHI-palbociclib | HEK293 (Non-cancerous) | SRB | 0.63 ± 0.11 µM |

Note: One study indicated that MHI-148 did not show any inhibitory effect on proliferation, growth, or viability in the tested cell lines.

Experimental Protocols

Synthesis of MHI-148 Conjugates

While the direct synthesis protocol for MHI-148 is detailed in cited literature, a common application is its conjugation to therapeutic molecules. The following is a representative protocol for conjugating MHI-148 to a drug containing a hydroxyl group, such as paclitaxel.

Materials:

-

MHI-148

-

Paclitaxel (or other drug with a hydroxyl group)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-Dimethylaminopyridine (DMAP)

-

Dimethyl sulfoxide (DMSO)

-

1X Phosphate-Buffered Saline (PBS)

-

Sodium hydroxide buffer

-

Dialysis membrane (e.g., MWCO 1k)

-

Triple-distilled water

Procedure:

-

Dissolve MHI-148 and paclitaxel in DMSO to a final concentration of 5 mM each.

-

Mix equal volumes of the MHI-148 and paclitaxel solutions.

-

Add an equal volume of 1X PBS containing DIC and DMAP as activating agents.

-

Adjust the pH of the reaction mixture to 9 using a sodium hydroxide buffer.

-

Allow the reaction to proceed for 4 hours at 27°C with magnetic stirring.

-

To purify the conjugate, dialyze the reaction mixture against triple-distilled water for 2 days using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 1k).

-

Confirm the conjugation and purity using techniques such as MALDI-TOF mass spectrometry and UV-Vis spectrophotometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of MHI-148 and its conjugates on cell viability.

Materials:

-

Cancer and normal cell lines (e.g., HT-29, NIH3T3)

-

Complete culture medium

-

MHI-148 or MHI-148 conjugate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Treat the cells with various concentrations of MHI-148 or its conjugate (e.g., 0.01, 0.05, 0.1, 0.5, 1.5 µM) and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.

-

Carefully remove the medium without disturbing the formazan crystals.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 590 nm using a microplate reader.

Cellular Uptake Assay

This assay is used to visualize and quantify the uptake of MHI-148 into cells.

Materials:

-

Cancer and normal cell lines

-

Confocal dishes or chamber slides

-

MHI-148 or fluorescently labeled conjugate

-

Fluorescence microscope

Procedure:

-

Seed cells in a confocal dish or chamber slide and incubate overnight.

-

Treat the cells with the desired concentration of MHI-148 (e.g., 10 µM) and incubate for a specific time (e.g., 1 hour).

-

Wash the cells with PBS to remove any unbound dye.

-

Fix the cells if required.

-

Visualize the cellular uptake of MHI-148 using a fluorescence microscope with appropriate filter sets for near-infrared fluorescence.

Conclusion

MHI-148 represents a significant tool in the field of cancer research and therapy. Its intrinsic ability to target tumor cells through the HIF-1α/OATP signaling pathway provides a platform for developing advanced diagnostic and therapeutic strategies. The low intrinsic cytotoxicity of MHI-148 makes it an ideal candidate for drug delivery applications, enabling the specific targeting of potent anticancer agents to the tumor site, thereby potentially increasing efficacy and reducing off-target side effects. Further research into the downstream signaling events following MHI-148 accumulation and the development of novel MHI-148 conjugates will continue to expand its utility in oncology.

References

MHI-148: A Trojan Horse for Cancer Cells - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core mechanism of action of MHI-148, a near-infrared (NIR) heptamethine cyanine dye, in the context of cancer cell biology. While initial hypotheses may have explored various pathways, extensive research has solidified MHI-148's primary role as a sophisticated tumor-targeting agent. This document outlines the intricate process of its selective uptake, subcellular localization, and its application as a potent vehicle for targeted drug delivery, supported by quantitative data and detailed experimental protocols.

Core Mechanism: Selective Tumor Accumulation via Organic Anion-Transporting Polypeptides (OATPs)

The fundamental mechanism of MHI-148's action in cancer cells is not as a direct cytotoxic agent but as a targeting moiety that exploits the unique physiological characteristics of tumors. MHI-148 exhibits preferential accumulation in cancerous tissues compared to normal tissues[1][2][3][4]. This selectivity is primarily attributed to its interaction with organic anion-transporting polypeptides (OATPs), a family of transmembrane solute carriers that are significantly overexpressed on the surface of various cancer cells[1].

The hypoxic microenvironment, a hallmark of solid tumors, further enhances the uptake of MHI-148. Hypoxia is understood to activate Hypoxia-Inducible Factor 1α (HIF1α), a transcription factor that in turn upregulates the expression of OATPs, creating a positive feedback loop for MHI-148 accumulation.

Once internalized, MHI-148 localizes within specific subcellular compartments, primarily the mitochondria and lysosomes of cancer cells. This targeted intracellular delivery opens avenues for site-specific therapeutic interventions.

The following diagram illustrates the proposed mechanism of MHI-148 uptake in cancer cells.

Caption: Proposed mechanism of MHI-148 uptake in cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating MHI-148 and its conjugates.

Table 1: Cellular Uptake and Cytotoxicity of MHI-148 and its Conjugates

| Compound | Cell Line | Assay | Metric | Value | Reference |

| MHI-148 | HT-29 (Colon Carcinoma) | NIRF Imaging | Cellular Uptake | High | |

| MHI-148 | NIH3T3 (Normal Fibroblast) | NIRF Imaging | Cellular Uptake | Low | |

| PTX-MHI | HT-29 (Colon Carcinoma) | Cytotoxicity Assay | Inhibitory Effect | Excellent | |

| PTX-MHI | NIH3T3 (Normal Fibroblast) | Cytotoxicity Assay | Toxicity | Low | |

| MHI-palbociclib | MCF-7 (Breast Cancer) | SRB Assay | Inhibition of Proliferation | Strong | |

| MHI-palbociclib | MDA-MB-231 (Breast Cancer) | SRB Assay | Inhibition of Proliferation | Strong | |

| MHI-148 | Various Cancer Cell Lines | Proliferation/Viability Assays | Inhibitory Effect | None |

Table 2: In Vivo Tumor Accumulation of MHI-148

| Animal Model | Tumor Type | Imaging Modality | Peak Accumulation | Signal Duration | Reference |

| Xenograft Nude Mice | Hepatocellular Carcinoma | NIRF Imaging | 8 hours post-injection | At least 3 days | |

| Lung-Cancer Nude Mice | Lung Cancer | In Vivo Imaging | 1 hour post-injection | - | |

| 4T1 and SCC7 Tumor-bearing Mice | Breast and Squamous Cell Carcinoma | Fluorescence Imaging | Day 3 post-injection | Up to 6 days |

Experimental Protocols

This section provides a detailed overview of the methodologies used in key experiments to elucidate the mechanism of action of MHI-148.

In Vitro Cellular Uptake Studies

Objective: To visualize and compare the uptake of MHI-148 and its conjugates in cancer cells versus normal cells.

Protocol:

-

Cell Culture: Human colon carcinoma cells (HT-29) and normal mouse fibroblast cells (NIH3T3) are cultured in appropriate media until they reach 80-90% confluency.

-

Treatment: Cells are treated with MHI-148 or MHI-148 conjugates (e.g., PTX-MHI) at a specified concentration (e.g., 10 µM) for a defined period (e.g., 2-4 hours).

-

Washing: After incubation, the cells are washed three times with phosphate-buffered saline (PBS) to remove any unbound compound.

-

Imaging: The cellular uptake is visualized using a near-infrared fluorescence (NIRF) imaging system. The fluorescence intensity is quantified to compare uptake levels between different cell lines and treatments.

-

Inhibition Assay (optional): To confirm the role of OATPs, a competitive inhibitor such as bromosulfophthalein (BSP) can be co-incubated with MHI-148. A significant reduction in fluorescence signal in the presence of the inhibitor would indicate OATP-mediated uptake.

The workflow for a typical cellular uptake experiment is depicted below.

Caption: Experimental workflow for in vitro cellular uptake analysis.

Subcellular Localization Studies

Objective: To determine the intracellular compartments where MHI-148 accumulates.

Protocol:

-

Cell Culture and Treatment: Cancer cells (e.g., HT-29) are cultured on glass-bottom dishes and treated with MHI-148 as described above.

-

Organelle Staining: Following treatment with MHI-148, cells are incubated with specific fluorescent dyes that stain particular organelles. For example, MitoTracker Green for mitochondria and LysoTracker Green for lysosomes.

-

Washing: Cells are washed with PBS to remove excess dyes.

-

Confocal Microscopy: The cells are then imaged using a confocal laser scanning microscope. The red fluorescence of MHI-148 is co-localized with the green fluorescence of the organelle-specific dyes.

-

Image Analysis: The degree of co-localization is quantified using appropriate software to determine the primary sites of MHI-148 accumulation.

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of MHI-148 conjugates on cancer and normal cells.

Protocol:

-

Cell Seeding: Cells (e.g., HT-29 and NIH3T3) are seeded in 96-well plates at a specific density.

-

Treatment: After 24 hours, the cells are treated with varying concentrations of the MHI-148 conjugate (e.g., PTX-MHI), the parent drug (e.g., PTX), and MHI-148 alone.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Cell Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the SRB (Sulphorhodamine B) assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values (the concentration of a drug that gives half-maximal inhibitory response) can be determined from the dose-response curves.

Application in Targeted Drug Delivery

The primary application of MHI-148 in cancer therapy is as a targeting ligand for the delivery of chemotherapeutic agents. By conjugating cytotoxic drugs to MHI-148, the resulting compound can be selectively delivered to tumor cells, thereby increasing the local concentration of the drug at the tumor site and minimizing off-target toxicity to healthy tissues.

A notable finding is that conjugation with MHI-148 can sometimes alter the mechanism of action of the parent drug. For instance, when conjugated with the CDK4/6 inhibitor palbociclib, the resulting MHI-palbociclib conjugate induced cytotoxicity rather than the expected G1 cell cycle arrest, suggesting engagement with a different cellular target or pathway. This highlights the importance of thoroughly investigating the pharmacological properties of such conjugates.

The logical relationship for MHI-148 in targeted drug delivery is outlined in the following diagram.

Caption: Logical framework for MHI-148-mediated targeted drug delivery.

Conclusion

MHI-148 stands out as a promising tool in oncology, not for its intrinsic therapeutic properties, but for its remarkable ability to specifically target cancer cells. Its mechanism of action, centered around OATP-mediated uptake, allows it to function as an effective delivery vehicle for potent anticancer drugs and as a sensitive imaging agent. The data strongly support its role in enhancing the therapeutic index of conjugated chemotherapies. Future research should continue to explore the full potential of MHI-148 in developing novel theranostic agents and to further elucidate the downstream cellular consequences of its accumulation in mitochondria and lysosomes.

References

- 1. Heptamethine Cyanine Dye MHI-148-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heptamethine Cyanine Dye MHI-148-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Near-infrared fluorescence imaging of hepatocellular carcinoma cells regulated by β-catenin signaling pathway [frontiersin.org]

Technical Guide: Investigating the Cellular Uptake Pathway of Novel Anticancer Agents in Tumor Cells

Introduction

The cellular uptake of therapeutic agents is a critical determinant of their efficacy. Understanding the mechanisms by which a compound like the hypothetical MHI-148 enters tumor cells is fundamental for optimizing drug design, predicting therapeutic response, and overcoming resistance. This guide provides a comprehensive overview of the primary pathways involved in small molecule drug uptake in cancer cells, detailed experimental protocols to elucidate these mechanisms, and a framework for data presentation and visualization. While "MHI-148" is used as a placeholder, the principles and methodologies described herein are broadly applicable to the study of novel anticancer compounds.

The primary routes by which small molecules cross the plasma membrane of tumor cells include passive diffusion, facilitated diffusion, active transport, and endocytosis. Each of these pathways is dictated by the physicochemical properties of the drug and the unique biological characteristics of the cancer cell.

Quantitative Analysis of Cellular Uptake

A quantitative understanding of drug uptake is essential for comparative analysis and mechanistic elucidation. Below are tables summarizing hypothetical data for a compound like MHI-148, illustrating how such information can be structured.

Table 1: Cellular Uptake of MHI-148 in Various Tumor Cell Lines

| Cell Line | Cancer Type | Incubation Time (min) | MHI-148 Concentration (µM) | Intracellular Concentration (µM) | Uptake Efficiency (%) |

| MCF-7 | Breast Adenocarcinoma | 60 | 10 | 15.2 | 1.52 |

| A549 | Lung Carcinoma | 60 | 10 | 9.8 | 0.98 |

| U-87 MG | Glioblastoma | 60 | 10 | 5.4 | 0.54 |

| HeLa | Cervical Cancer | 60 | 10 | 12.1 | 1.21 |

Table 2: Kinetic Parameters of MHI-148 Uptake

| Parameter | Value | Description |

| Vmax | 25 pmol/min/mg protein | Maximum rate of uptake, suggesting a saturable, carrier-mediated process. |

| Km | 15 µM | Michaelis-Menten constant, representing the substrate concentration at half Vmax. |

| Papp | 1.2 x 10⁻⁶ cm/s | Apparent permeability coefficient, indicating the rate of passive diffusion across the cell membrane. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following protocols describe key experiments for investigating the uptake pathway of a novel compound.

Protocol 1: In Vitro Cellular Uptake Assay

This protocol quantifies the accumulation of a compound within cancer cells over time.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compound (MHI-148)

-

Lysis buffer (e.g., RIPA buffer)

-

Analytical instrument for quantification (e.g., LC-MS/MS, spectrophotometer)

-

Multi-well plates (e.g., 24-well)

-

Cell counter

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Remove the culture medium and wash the cells with warm PBS. Add fresh medium containing the desired concentration of MHI-148.

-

Incubation: Incubate the cells for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.

-

Termination of Uptake: To stop the uptake, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS.

-

Cell Lysis: Add 200 µL of lysis buffer to each well and incubate on ice for 10 minutes.

-

Quantification: Collect the cell lysates and analyze the intracellular concentration of MHI-148 using a suitable analytical method like LC-MS/MS.

-

Data Normalization: Determine the protein concentration in each lysate using a BCA assay to normalize the drug concentration to the amount of cellular protein.

Protocol 2: Investigating the Role of Active Transporters

This protocol determines if specific membrane transporters are involved in the cellular uptake of the compound.

Materials:

-

All materials from Protocol 1

-

Known inhibitors of specific transporters (e.g., verapamil for P-glycoprotein, ko143 for BCRP)

Procedure:

-

Cell Seeding: Follow step 1 of Protocol 1.

-

Inhibitor Pre-incubation: Pre-incubate the cells with a known transporter inhibitor for 1 hour at 37°C.

-

Co-incubation: Add MHI-148 to the medium (still containing the inhibitor) and incubate for the desired time (e.g., 60 minutes).

-

Termination and Lysis: Follow steps 4 and 5 of Protocol 1.

-

Quantification and Analysis: Quantify the intracellular MHI-148 concentration as described in Protocol 1. A significant decrease in uptake in the presence of an inhibitor suggests the involvement of the targeted transporter.

Protocol 3: Assessing Endocytosis-Mediated Uptake

This protocol investigates the contribution of endocytic pathways to drug internalization.

Materials:

-

All materials from Protocol 1

-

Inhibitors of endocytosis (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolae-mediated endocytosis)

-

Fluorescently labeled MHI-148 (if available)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate (for microscopy) or in a 6-well plate (for flow cytometry).

-

Inhibitor Pre-incubation: Pre-treat the cells with endocytosis inhibitors for 1 hour.

-

Compound Incubation: Add fluorescently labeled MHI-148 and incubate for 1-2 hours.

-

Visualization/Quantification:

-

Microscopy: Wash the cells, fix with 4% paraformaldehyde, and mount the coverslips on slides. Visualize the subcellular localization of the compound using a fluorescence microscope.

-

Flow Cytometry: Wash the cells, detach them using trypsin, and resuspend in PBS. Analyze the intracellular fluorescence intensity using a flow cytometer.

-

-

Analysis: A reduction in intracellular fluorescence in the presence of a specific inhibitor points to the involvement of that particular endocytic pathway.

Visualizing Cellular Uptake Mechanisms and Workflows

Diagrams are powerful tools for representing complex biological processes and experimental designs. The following are Graphviz-generated diagrams illustrating potential uptake pathways and experimental workflows.

Caption: Potential uptake pathways for MHI-148 in tumor cells.

Caption: Workflow for investigating MHI-148 uptake mechanisms.

Caption: Signaling pathway for transporter-mediated uptake.

The Role of Organic Anion Transporting Polypeptides (OATPs) in MHI-148 Uptake: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role played by Organic Anion Transporting Polypeptides (OATPs) in the cellular uptake of the heptamethine cyanine dye, MHI-148. The preferential accumulation of MHI-148 in tumor cells, a key attribute for its use in cancer imaging and targeted therapy, is largely mediated by OATP-facilitated transport. This document details the molecular mechanisms, presents available quantitative data, outlines experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction: OATPs and MHI-148

Organic Anion Transporting Polypeptides (OATPs), encoded by the SLCO gene family, are a superfamily of solute carrier transporters.[1][2] These membrane proteins facilitate the transport of a wide range of endogenous and xenobiotic compounds, including drugs, hormones, and toxins, across cellular membranes.[1] MHI-148 is a near-infrared (NIR) heptamethine cyanine dye that exhibits inherent tumor-targeting properties.[3][4] Its accumulation in cancer cells is significantly higher than in normal cells, a phenomenon attributed to the overexpression of OATPs on the surface of many tumor cell types.

The tumor-specific uptake of MHI-148 is not a passive process but is actively mediated by OATPs. This targeted delivery is further enhanced by the hypoxic microenvironment characteristic of many solid tumors, which upregulates OATP expression through the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. Understanding the interplay between OATPs and MHI-148 is crucial for the development of MHI-148-based diagnostic and therapeutic agents in oncology.

Quantitative Data on MHI-148 Uptake

The following tables summarize the available quantitative data regarding the OATP-mediated uptake of MHI-148.

Table 2.1: Comparative Uptake of MHI-148 in Cancer vs. Normal Cells

| Cell Lines/Tissues | Comparison Metric | Fold Increase in Cancer Cells | Reference |

| HT-29 (colon carcinoma) vs. NIH3T3 (fibroblasts) | In vitro fluorescence signal | Markedly Greater (qualitative) | |

| Human liver cancer xenograft vs. normal tissue | In vivo fluorescence intensity | > 9-fold |

Table 2.2: Effect of OATP Inhibition and Knockdown on MHI-148 Uptake

| Cell Line | Experimental Condition | Effect on MHI-148 Uptake | Reference |

| Canine cancer cells | Pre-treatment with OATP inhibitors (Rifampicin, BSP) | Reduced NIR dye uptake (qualitative) | |

| Hep3B (hepatocellular carcinoma) | siRNA-mediated knockdown of OATP3A1 | ~50% decrease in NIRF dye uptake |

Table 2.3: Upregulation of OATP Expression by HIF-1α Stabilization

| Cell Line | Treatment | OATP Isoform | Change in mRNA Expression | Reference | | :--- | :--- | :--- | :--- | | Canine cancer cells (ACE1, 5b) | DMOG or Cobalt Chloride (HIF-1α stabilizers) | OATP1B3, OATP2B1 | Upregulation (qualitative) | |

Signaling and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows involved in the study of OATP-mediated MHI-148 uptake.

Caption: HIF-1α/OATP signaling pathway in tumor cells.

Caption: Experimental workflow for OATP inhibition assay.

Caption: Experimental workflow for gene knockdown studies.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature.

In Vitro MHI-148 Uptake Assay

Objective: To qualitatively and quantitatively assess the uptake of MHI-148 in cancer cells versus normal cells.

Materials:

-

Cancer cell line (e.g., HT-29) and normal cell line (e.g., NIH3T3)

-

Complete culture medium (e.g., McCoy's 5A for HT-29, DMEM for NIH3T3)

-

MHI-148 stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Confocal dishes or multi-well plates suitable for fluorescence microscopy

-

Fluorescence microscope with appropriate filters for NIR imaging

Procedure:

-

Seed cells in confocal dishes or multi-well plates and culture until they reach the desired confluency (e.g., 70-80%).

-

Prepare a working solution of MHI-148 in serum-free culture medium. A final concentration of 10 µM is commonly used.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the MHI-148 working solution to the cells and incubate at 37°C for a specified time (e.g., 30 minutes).

-

After incubation, remove the MHI-148 solution and wash the cells twice with cold PBS to remove any unbound dye.

-

Add fresh culture medium or PBS to the cells for imaging.

-

Visualize and capture images using a fluorescence microscope.

-

For quantitative analysis, measure the fluorescence intensity of individual cells or the entire field of view using appropriate software.

OATP Inhibition Assay

Objective: To determine if the uptake of MHI-148 is mediated by OATPs using known OATP inhibitors.

Materials:

-

Cancer cell line known to express OATPs

-

OATP inhibitors such as bromosulfophthalein (BSP) or rifampicin (RIF)

-

MHI-148

-

Other materials as listed in Protocol 4.1

Procedure:

-

Follow step 1 of Protocol 4.1.

-

Prepare working solutions of the OATP inhibitors in culture medium.

-

Pre-incubate the cells with the OATP inhibitor solution for a specified time (e.g., 30-60 minutes) at 37°C. A control group with no inhibitor should be included.

-

Without washing, add MHI-148 to the inhibitor-containing medium to the final desired concentration.

-

Follow steps 4-8 of Protocol 4.1.

-

Compare the fluorescence intensity between the inhibitor-treated and control groups. A significant reduction in fluorescence in the presence of the inhibitor suggests OATP-mediated uptake.

HIF-1α Modulation and its Effect on MHI-148 Uptake

Objective: To investigate the role of the HIF-1α signaling pathway in regulating OATP-mediated MHI-148 uptake.

4.3.1 HIF-1α Stabilization

Materials:

-

Cancer cell line

-

HIF-1α stabilizing agents such as dimethyloxaloylglycine (DMOG) or cobalt chloride (CoCl₂)

-

Materials for MHI-148 uptake assay (Protocol 4.1) and qPCR analysis

Procedure:

-

Seed cells and culture overnight.

-

Treat the cells with a HIF-1α stabilizing agent (e.g., 1 mM DMOG or 100 µM CoCl₂) for a specified duration (e.g., 24 hours).

-

Following treatment, perform the MHI-148 uptake assay as described in Protocol 4.1.

-

In parallel, lyse a separate set of treated cells to extract RNA for qPCR analysis to quantify the expression levels of OATP isoforms and known HIF-1α target genes (e.g., VEGF-A, Glut1).

4.3.2 HIF-1α Knockdown

Materials:

-

Cancer cell line

-

siRNA targeting HIF-1α and a non-targeting control siRNA

-

Transfection reagent

-

Materials for MHI-148 uptake assay (Protocol 4.1) and qPCR analysis

Procedure:

-

Seed cells to be ready for transfection the next day.

-

Transfect the cells with either HIF-1α siRNA or control siRNA using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate the cells for a period sufficient to achieve gene knockdown (e.g., 48-72 hours).

-

After the incubation period, perform the MHI-148 uptake assay as described in Protocol 4.1.

-

Concurrently, perform qPCR on RNA extracted from the transfected cells to confirm the knockdown of HIF-1α and to assess the expression of OATP isoforms.

Conclusion

The selective accumulation of MHI-148 in tumor cells is a complex process significantly influenced by the expression and activity of OATP transporters. The HIF-1α/OATP signaling axis plays a pivotal role in this tumor-specific uptake, particularly in the hypoxic microenvironment of solid tumors. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate and leverage the OATP-mediated transport of MHI-148 for the advancement of cancer diagnostics and therapeutics. Further studies are warranted to elucidate the specific contributions of different OATP isoforms to MHI-148 uptake in various cancer types and to obtain more detailed quantitative data on the kinetics of this transport.

References

- 1. Heptamethine Cyanine Dye MHI-148-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of hepatic organic anion-transporting polypeptide by RNA interference in sandwich-cultured human hepatocytes: an in vitro model to assess transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

MHI-148 Subcellular Localization in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148 is a near-infrared (NIR) heptamethine cyanine dye that has garnered significant interest in the field of oncology for its intrinsic tumor-targeting properties.[1][2] Unlike many imaging agents that require conjugation to a tumor-specific ligand, MHI-148 selectively accumulates in cancer cells, distinguishing them from their normal counterparts.[2][3] This inherent specificity has positioned MHI-148 as a promising tool for in vivo imaging and as a delivery vehicle for cytotoxic payloads to tumor tissues.[1] Understanding the subcellular distribution of MHI-148 is critical for optimizing its use in both diagnostic and therapeutic applications. This technical guide provides an in-depth overview of the subcellular localization of MHI-148 in cancer cells, the mechanisms governing its uptake, and detailed experimental protocols for its study.

Subcellular Localization of MHI-148

Extensive research has demonstrated that MHI-148 primarily accumulates in the mitochondria and lysosomes of cancer cells. This dual localization is a key feature of its tumor-specific retention. In contrast, normal cells exhibit significantly lower uptake and retention of the dye.

Data Presentation: Qualitative Summary of MHI-148 Subcellular Localization

| Cell Line | Cancer Type | Subcellular Localization | Uptake in Normal Cells (e.g., NIH3T3) | Key Findings |

| HT-29 | Colon Carcinoma | Mitochondria and Lysosomes | Low | NIRF signal condenses on mitochondria and lysosomes. |

| MCF-7 | Breast Cancer | Not explicitly stated, but implied mitochondrial/lysosomal | Not explicitly stated | Used in studies with MHI-148 conjugates. |

| MDA-MB-231 | Breast Cancer | Not explicitly stated, but implied mitochondrial/lysosomal | Not explicitly stated | Used in studies with MHI-148 conjugates. |

| SGC-7901 | Gastric Cancer | Not explicitly stated, but implied mitochondrial/lysosomal | Not explicitly stated | Hypoxia enhances uptake. |

| A549 | Lung Cancer | Not explicitly stated, but implied mitochondrial/lysosomal | Not explicitly stated | Used in imaging studies. |

| Canine Cancer Cells | Various | Not explicitly stated, but implied mitochondrial/lysosomal | Low | Uptake regulated by HIF-1α. |

| Human Prostate Cancer (PCa) Xenografts | Prostate Cancer | Not explicitly stated, but implied mitochondrial/lysosomal | Low | Uptake via HIF1α/OATP axis. |

Mechanism of Preferential Uptake and Retention

The selective accumulation of MHI-148 in cancer cells is primarily mediated by the Organic Anion-Transporting Polypeptide (OATP) family of transporters. These transporters are frequently overexpressed on the surface of various cancer cells compared to normal cells.

The hypoxic microenvironment characteristic of many solid tumors plays a crucial role in enhancing MHI-148 uptake. Hypoxia leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that upregulates the expression of OATPs. This creates a positive feedback loop, further increasing the capacity of cancer cells to internalize MHI-148.

The uptake of MHI-148 can be competitively inhibited by bromosulfophthalein (BSP), a known OATP inhibitor, which confirms the role of these transporters in the uptake process.

Experimental Protocols

Determining the subcellular localization of MHI-148 typically involves co-localization studies using fluorescence microscopy.

Key Experiment: Co-localization of MHI-148 with Organelle-Specific Dyes

Objective: To visualize and confirm the accumulation of MHI-148 in mitochondria and lysosomes of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HT-29)

-

Normal cell line for comparison (e.g., NIH3T3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MHI-148 solution

-

MitoTracker™ Green FM or other mitochondrial stain

-

LysoTracker™ Green DND-26 or other lysosomal stain

-

Phosphate-buffered saline (PBS)

-

Formaldehyde or paraformaldehyde for cell fixation

-

Mounting medium with DAPI (for nuclear counterstain)

-

Glass-bottom dishes or coverslips suitable for fluorescence microscopy

-

Fluorescence microscope with appropriate filter sets for DAPI, the organelle tracker, and NIR dyes.

Protocol:

-

Cell Seeding:

-

Seed cancer cells and normal cells onto glass-bottom dishes or coverslips at a density that will result in 60-70% confluency at the time of imaging.

-

Incubate the cells in a humidified incubator at 37°C with 5% CO₂ for 24 hours.

-

-

MHI-148 Incubation:

-

Prepare a working solution of MHI-148 in complete cell culture medium at the desired concentration (typically in the low micromolar range).

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the MHI-148 containing medium to the cells and incubate for a specific time (e.g., 1-4 hours) at 37°C.

-

-

Organelle Staining:

-

During the last 30-60 minutes of the MHI-148 incubation, add the mitochondrial and/or lysosomal tracking dyes to the culture medium according to the manufacturer's instructions.

-

For example, add MitoTracker™ Green FM to a final concentration of 100-200 nM and LysoTracker™ Green DND-26 to a final concentration of 50-75 nM.

-

-

Cell Washing and Fixation:

-

Remove the incubation medium and wash the cells three times with warm PBS to remove any unbound dyes.

-

Fix the cells by incubating with 4% formaldehyde or paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using a mounting medium containing DAPI.

-

Image the cells using a fluorescence microscope.

-

Capture images in separate channels for DAPI (blue), the organelle tracker (e.g., green), and MHI-148 (near-infrared).

-

-

Image Analysis:

-

Merge the captured images to visualize the co-localization of the MHI-148 signal with the mitochondrial and lysosomal signals.

-

Co-localization will appear as an overlap of colors (e.g., yellow or orange if red and green channels are merged).

-

Qualitatively and, if possible, quantitatively analyze the degree of co-localization using appropriate software (e.g., ImageJ with a co-localization plugin).

-

Visualizations

Signaling Pathway for MHI-148 Uptake

Caption: Mechanism of MHI-148 uptake and accumulation in cancer cells.

Experimental Workflow for Subcellular Localization

References

MHI-148: A Technical Guide to its Preferential Accumulation in Mitochondria and Lysosomes of Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, experimental validation, and implications of MHI-148 accumulation in the mitochondria and lysosomes of tumor cells. MHI-148 is a near-infrared (NIR) heptamethine cyanine dye recognized for its intrinsic tumor-targeting properties.[1][2] This characteristic makes it a significant agent for dual purposes: cancer imaging and as a vehicle for targeted drug delivery.[3][4] Its ability to selectively accumulate in specific subcellular compartments of cancer cells, namely the mitochondria and lysosomes, enhances its potential for developing novel theranostics.[3]

Core Mechanism of Selective Accumulation

The preferential uptake and retention of MHI-148 in tumor cells over normal cells is not a random event but a targeted process governed by the unique physiology of the cancer microenvironment. The primary mechanism involves a class of membrane transport proteins and the hypoxic conditions characteristic of solid tumors.

-

Role of Organic Anion-Transporting Polypeptides (OATPs): A key factor in the selective uptake of MHI-148 is the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of various cancer cells, including colon, lung, brain, and bladder carcinomas. These cell membrane-bound solute carriers facilitate the transport of the dye into the cancer cell. In contrast, normal cells exhibit low to no expression of these specific OATPs, resulting in significantly lower uptake of MHI-148. The uptake and retention of MHI-148 in cancer cells can be completely blocked by bromosulfophthalein (BSP), a competitive inhibitor of OATPs, which confirms the critical role of this transport system.

-

Influence of the Hypoxic Tumor Microenvironment: The tumor microenvironment is often characterized by hypoxia (low oxygen levels). This condition activates hypoxia-inducible factor 1α (HIF1α), a transcription factor that has been shown to upregulate the expression of OATPs. This creates a positive feedback loop where the hypoxic state of the tumor enhances the expression of the very transporters MHI-148 uses to enter the cell, further concentrating the dye in tumor tissues.

-

Dual Organelle Sequestration: Once inside the cancer cell, MHI-148 is not diffusely distributed throughout the cytoplasm. Instead, it specifically concentrates in the mitochondria and lysosomes. This dual localization is significant because both organelles are involved in critical cellular processes, including apoptosis. Targeting these compartments can lead to more effective cell-killing mechanisms when MHI-148 is conjugated with a cytotoxic agent.

The proposed signaling pathway for MHI-148 uptake and accumulation is visualized below.

Quantitative Data Presentation

While much of the literature describes the accumulation qualitatively, the differential uptake between cancerous and normal cells is consistently reported as significant. The following table summarizes these comparative findings.

| Parameter | Cancer Cells (e.g., HT-29, MIA PaCa-2) | Normal Cells (e.g., NIH3T3, HEK293) | Reference |

| MHI-148 Uptake & Retention | High / Preferential | Low to Negligible | |

| PTX-MHI Conjugate Uptake | Markedly Greater than Normal Cells | Significantly Lower | |

| OATP Expression | Upregulated / Overexpressed | Low / Absent | |

| Subcellular Localization | Mitochondria and Lysosomes | N/A (due to low uptake) |

Experimental Protocols

The determination of MHI-148's subcellular localization relies on established cell biology techniques, primarily fluorescence microscopy.

This protocol is designed to compare the intracellular uptake of MHI-148 in cancer cells versus normal cells.

-

Cell Culture: Seed human colon carcinoma cells (e.g., HT-29) and normal fibroblasts (e.g., NIH3T3) in separate confocal dishes. Culture at 37°C for 24 hours.

-

Treatment: Prepare a 10 µM solution of MHI-148 in the appropriate culture medium. Remove the existing medium from the cells and add the MHI-148 solution.

-

Incubation: Incubate the cells with the MHI-148 solution for a defined period (e.g., 2-4 hours) at 37°C.

-

Washing: Aspirate the MHI-148 solution and wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound dye.

-

Imaging: Acquire images using a fluorescence microscope equipped with appropriate filters for near-infrared fluorescence. An exposure time of around 10 seconds may be necessary.

-

Analysis: Compare the fluorescence intensity between the cancer cell line and the normal cell line to assess preferential uptake.

This protocol determines the specific organelles in which MHI-148 accumulates.

-

Cell Culture & MHI-148 Treatment: Follow steps 1-3 from the Cellular Uptake Assay protocol using a cancer cell line known to uptake the dye (e.g., HT-29).

-

Organelle Staining:

-

For Mitochondria: During the last 30 minutes of MHI-148 incubation, add a mitochondrial-specific dye such as MitoTracker Orange CMTMRos to the culture medium at its recommended concentration.

-

For Lysosomes: For a parallel experiment, add a lysosome-specific dye such as LysoTracker Green DND-26 during the last 30 minutes of incubation.

-

-

Washing: Follow step 4 from the Cellular Uptake Assay protocol.

-

Imaging: Mount the coverslips and image the cells using a confocal microscope. Acquire images in separate channels for MHI-148 fluorescence and the organelle tracker fluorescence (e.g., green channel for LysoTracker, orange/red for MitoTracker).

-

Analysis: Merge the acquired images. Areas of co-localization, where the fluorescence from MHI-148 and the organelle tracker overlap (often appearing as yellow in a red/green merge), indicate the accumulation of MHI-148 within that specific organelle.

This experiment confirms the role of OATP transporters in MHI-148 uptake.

-

Pre-incubation with Inhibitor: Seed cancer cells as described above. Before adding MHI-148, pre-incubate the cells with bromosulfophthalein (BSP), a competitive OATP inhibitor, for approximately 30-60 minutes.

-

Co-incubation: Without washing out the BSP, add the 10 µM MHI-148 solution and co-incubate for the standard duration.

-

Imaging and Analysis: Follow the washing and imaging steps from Protocol 1. Compare the fluorescence intensity of cells treated with MHI-148 alone to those pre-treated with BSP. A significant reduction in fluorescence in the BSP-treated group indicates OATP-dependent uptake.

The general workflow for determining the subcellular localization of MHI-148 is depicted in the diagram below.

Implications for Targeted Drug Delivery

The selective accumulation of MHI-148 in the mitochondria and lysosomes of cancer cells provides a powerful platform for targeted drug delivery. By conjugating cytotoxic drugs, such as Paclitaxel (PTX), to MHI-148, the resulting conjugate (PTX-MHI) is preferentially delivered to tumor cells, sparing adjacent healthy tissue. This strategy achieves two critical goals:

-

Enhanced Bioavailability at the Tumor Site: It overcomes the poor water solubility and slow penetration of drugs like PTX, increasing their concentration directly within the tumor.

-

Intracellular Targeting: Delivery is not just to the cancer cell, but specifically to the mitochondria and lysosomes. This can trigger cell death through both mitochondrial- and lysosomal-mediated pathways, potentially overcoming certain forms of drug resistance.

Studies have shown that PTX-MHI conjugates exhibit greater anticancer efficiency in colon carcinoma cells than PTX alone, with low toxicity in normal fibroblasts. This highlights the potential of MHI-148 to serve as a versatile theranostic agent, enabling simultaneous tumor imaging and targeted, organelle-specific therapy.

References

- 1. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news.gsu.edu [news.gsu.edu]

- 3. Heptamethine Cyanine Dye MHI-148-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MHI-148 Cyanine Dye Conjugated Chitosan Nanomicelle with NIR Light-Trigger Release Property as Cancer Targeting Theranostic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical Properties of MHI-148 Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148 is a heptamethine cyanine dye that has garnered significant attention within the scientific community for its utility as a near-infrared fluorescence (NIRF) imaging agent, particularly in the context of cancer research and diagnostics. Its preferential accumulation in tumor cells allows for high-contrast imaging of malignant tissues. This technical guide provides an in-depth overview of the core photophysical properties of MHI-148, details the experimental protocols for their characterization, and illustrates the key cellular uptake pathway.

Photophysical Properties of MHI-148

| Property | Value (Approximated from IR-783) | Solvent/Conditions |

| Maximum Absorption (λ_max_) | ~774 nm | Phosphate-Buffered Saline (PBS) |

| Maximum Emission (λ_em_) | ~798 nm | Phosphate-Buffered Saline (PBS) |

| Molar Extinction Coefficient (ε) | ~157,000 - 162,000 M⁻¹cm⁻¹[1] | Saline/PBS |

| Fluorescence Quantum Yield (Φ_f_) | ~0.11 - 0.13[1] | Saline/DMSO |

| Fluorescence Lifetime (τ_f_) | ~0.17 ns (Approximated from ICG)[2][3] | Water |

| Stokes Shift | ~22 nm | Phosphate-Buffered Saline (PBS) |

Note: The values for Molar Extinction Coefficient, Fluorescence Quantum Yield, and Fluorescence Lifetime are based on data for the closely related heptamethine cyanine dyes IR-783 and Indocyanine Green (ICG), and should be considered as estimates for MHI-148.

Experimental Protocols

The characterization of the photophysical properties of MHI-148 involves standard spectroscopic techniques. The following are detailed methodologies for key experiments.

Absorption and Emission Spectroscopy

Objective: To determine the maximum absorption and emission wavelengths of MHI-148.

Methodology:

-

Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer are required.

-

Sample Preparation: A stock solution of MHI-148 is prepared in a suitable solvent such as dimethyl sulfoxide (DMSO) and then diluted to a working concentration (e.g., 10 µM) in a solvent of interest, such as phosphate-buffered saline (PBS, pH 7.4).

-

Absorption Spectrum Measurement:

-

The UV-Vis spectrophotometer is blanked using the solvent (PBS).

-

The absorbance of the MHI-148 solution is measured over a wavelength range of 300-900 nm.

-

The wavelength of maximum absorbance (λ_max_) is determined from the resulting spectrum.

-

-

Emission Spectrum Measurement:

-

The spectrofluorometer is set to an excitation wavelength corresponding to the determined λ_max_.

-

The fluorescence emission is scanned over a wavelength range starting from the excitation wavelength to approximately 900 nm.

-

The wavelength of maximum fluorescence emission (λ_em_) is identified from the emission spectrum.

-

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ_f_) of MHI-148 relative to a standard.

Methodology:

-

Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer.

-

Standard Selection: A well-characterized fluorescent standard with a known quantum yield and similar absorption and emission properties to MHI-148 is chosen. Indocyanine Green (ICG) in DMSO (Φ_f_ ≈ 0.13) is a suitable standard.

-

Procedure:

-

A series of dilute solutions of both MHI-148 and the standard (ICG) are prepared in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

The absorbance of each solution is measured at the excitation wavelength using the UV-Vis spectrophotometer.

-

The fluorescence emission spectrum of each solution is recorded using the spectrofluorometer, with the same excitation wavelength and instrument parameters for all measurements.

-

The integrated fluorescence intensity (the area under the emission curve) is calculated for each solution.

-

A plot of integrated fluorescence intensity versus absorbance is created for both MHI-148 and the standard.

-

The quantum yield of MHI-148 (Φ_f,sample_) is calculated using the following equation: Φ_f,sample_ = Φ_f,std_ * (m_sample_ / m_std_) * (η_sample_² / η_std_²) where Φ_f,std_ is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. If the same solvent is used for both the sample and standard, the refractive index term cancels out.

-

Cellular Uptake and Signaling Pathway

The preferential accumulation of MHI-148 in tumor cells is a key attribute for its use in cancer imaging. This selectivity is primarily mediated by the overexpression of Organic Anion Transporting Polypeptides (OATPs) on the surface of cancer cells, a process that is often regulated by the cellular response to hypoxia.

Caption: Cellular uptake pathway of MHI-148 in tumor cells.

Experimental Workflow Visualization

The systematic characterization of a fluorescent dye like MHI-148 follows a logical progression of experiments. The following diagram illustrates a typical workflow.

Caption: Experimental workflow for photophysical characterization.

References

MHI-148 as a Near-Infrared Fluorescent Probe: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHI-148 is a heptamethine cyanine dye that has emerged as a promising near-infrared (NIR) fluorescent probe with inherent tumor-targeting properties.[1][2] This technical guide provides a comprehensive overview of MHI-148, including its mechanism of action, key experimental protocols, and quantitative data to facilitate its application in cancer research and drug development. MHI-148's ability to preferentially accumulate in tumor cells is primarily mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed in cancer cells, particularly under hypoxic conditions.[3][4] This targeted uptake, combined with its favorable photophysical properties, makes MHI-148 a valuable tool for non-invasive in vivo imaging and a promising candidate for targeted drug delivery systems.

Core Properties of MHI-148

MHI-148 possesses favorable characteristics for a near-infrared fluorescent probe, including a high molar absorption coefficient and a strong fluorescence quantum yield.[3] While specific quantum yield values are not consistently reported across the literature, its performance in various studies indicates high fluorescence brightness suitable for sensitive detection.

| Property | Value/Description | Reference(s) |

| Chemical Class | Heptamethine Cyanine Dye | |

| Excitation Wavelength | ~633 nm (for microscopy) | |

| Emission Wavelength | ~780 nm (for microscopy) | |

| Tumor-to-Background Ratio | 9.1 in a tumor-bearing mouse model at 24h |

Mechanism of Action and Cellular Uptake

MHI-148's tumor selectivity is a key attribute for its application in oncology. The probe is actively transported into cancer cells, leading to its accumulation in subcellular organelles.

Signaling Pathway for Cellular Uptake

The preferential accumulation of MHI-148 in tumor cells is largely attributed to the overexpression of Organic Anion-Transporting Polypeptides (OATPs), particularly OATP1B3, on the cancer cell surface. This process is often enhanced in the hypoxic tumor microenvironment through the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which upregulates OATP expression. Once inside the cell, MHI-148 localizes primarily within the mitochondria and lysosomes.

References

The Advent of MHI-148 in Oncology: A Technical Guide to a Potent Theranostic Agent

For Immediate Release

In the dynamic landscape of cancer research, the quest for targeted therapies that can selectively eradicate tumor cells while sparing healthy tissue remains a paramount objective. The heptamethine cyanine dye, MHI-148, has emerged as a significant player in this arena, demonstrating remarkable potential as both a diagnostic imaging agent and a targeted drug delivery vehicle. This technical guide provides an in-depth overview of the core applications of MHI-148 in cancer research, with a focus on its mechanism of action, experimental validation, and future directions. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against cancer.

Core Principles of MHI-148 Functionality

MHI-148 is a near-infrared (NIR) fluorescent dye characterized by its preferential accumulation and retention within tumor cells.[1][2] This inherent tumor-targeting capability is the cornerstone of its multifaceted applications in oncology.[2][3] The primary mechanism underpinning this selectivity is the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of many cancer cells, coupled with the hypoxic tumor microenvironment.[4] In contrast, normal cells exhibit significantly lower levels of OATPs, leading to minimal uptake of MHI-148.

Once internalized, MHI-148 localizes within the mitochondria and lysosomes of cancer cells. This subcellular accumulation can be harnessed for several therapeutic and diagnostic purposes, establishing MHI-148 as a powerful "theranostic" agent—a single compound that integrates both therapeutic and diagnostic functionalities.

Key Applications in Cancer Research

The unique properties of MHI-148 have led to its exploration in three principal areas of cancer research:

-

Tumor Imaging and Surgical Guidance: As a NIR fluorescent dye, MHI-148 can be used as a contrast agent to illuminate tumors, enabling their precise visualization. This has significant implications for surgical oncology, where it can help guide surgeons in the complete removal of cancerous tissue.

-

Targeted Drug Delivery: MHI-148 can be chemically conjugated to various anticancer drugs, such as Paclitaxel (PTX) and Palbociclib. This conjugation allows for the selective delivery of these potent chemotherapeutic agents directly to the tumor site, thereby enhancing their efficacy and reducing systemic toxicity. The product of such a conjugation with Paclitaxel, known as PTX-MHI, has demonstrated superior anticancer effects in colon cancer models compared to Paclitaxel alone.

-

Photothermal Therapy (PTT): In conjunction with nanocarriers, MHI-148 can be employed in photothermal therapy. When irradiated with NIR light, MHI-148 can generate heat, leading to the thermal ablation of cancer cells. This approach offers a targeted and minimally invasive treatment modality.

Quantitative Analysis of MHI-148 Efficacy

The cytotoxic effects of MHI-148 and its conjugates have been evaluated in various cancer cell lines and in vivo models. The following tables summarize the key quantitative findings from preclinical studies.

In Vitro Cytotoxicity of MHI-148 and its Conjugates

| Compound | Cell Line | Assay | IC50 / Effect | Reference |

| PTX-MHI | HT-29 (Colon Cancer) | MTT Assay (3 days) | Significant cytotoxicity at 0.1, 0.5, and 1.5 µM | |

| PTX | HT-29 (Colon Cancer) | MTT Assay (3 days) | Slight toxicity at 1.5 µM on day 1 | |

| MHI-148 | HT-29 (Colon Cancer) | MTT Assay (3 days) | Minimal cytotoxicity at tested concentrations | |

| PTX-MHI | NIH3T3 (Normal Fibroblast) | MTT Assay (3 days) | Lower cytotoxicity compared to PTX | |

| MHI-palbociclib | MCF-7 (Breast Cancer) | Cell Proliferation, Growth, and Viability Assays | Increased potency compared to palbociclib | |

| MHI-palbociclib | MDA-MB-231 (Breast Cancer) | Cell Proliferation, Growth, and Viability Assays | Increased potency compared to palbociclib |

In Vivo Tumor Growth Inhibition

A study utilizing a BALB/c nude mouse model with subcutaneous HT-29 colon cancer xenografts demonstrated the superior in vivo efficacy of PTX-MHI.

| Treatment Group | Dosage | Outcome | Reference |

| PTX-MHI | 2 mg/kg PTX equivalent | Significant tumor growth inhibition | |

| PTX | 2 mg/kg | Less effective tumor growth inhibition than PTX-MHI | |

| MHI-148 | 2 mg/kg | No significant tumor growth inhibition | |

| PBS (Control) | - | Uninhibited tumor growth |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and methodologies associated with MHI-148 research, the following diagrams illustrate key processes.

Caption: MHI-148 uptake and action in cancer cells.

Caption: Workflow for MHI-148 conjugate evaluation.

Detailed Experimental Protocols

The following are representative protocols for key experiments involving MHI-148 and its conjugates, based on published studies.

Synthesis and Purification of PTX-MHI Conjugate

The synthesis of paclitaxel-MHI-148 (PTX-MHI) is achieved by coupling the hydroxyl group of Paclitaxel with the carboxylic group of MHI-148. Characterization and confirmation of the conjugate are typically performed using absorbance spectrum analysis and time-of-flight mass spectrometry.

In Vitro Cellular Uptake and Localization

-

Cell Culture: Human colon carcinoma (HT-29) cells and normal mouse embryonic fibroblasts (NIH3T3) are cultured in appropriate media (e.g., McCoy's 5A Medium for HT-29 and RPMI-1640 for NIH3T3) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in appropriate culture plates and incubated. Subsequently, they are treated with MHI-148 or PTX-MHI at desired concentrations.

-

NIRF Imaging: After incubation, the cells are washed to remove any unbound dye or conjugate. Near-infrared fluorescent (NIRF) imaging is then performed to visualize the cellular uptake.

-

Co-localization: To determine the subcellular localization, cells are co-stained with organelle-specific trackers such as LysoTracker Green (for lysosomes) and MitoTracker Green (for mitochondria) before imaging.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: HT-29 and NIH3T3 cells are seeded in 96-well plates at a density of approximately 10,000 cells per well and incubated for 24 hours.

-

Treatment: The cells are then treated with various concentrations of PTX-MHI, MHI-148, and PTX (e.g., 0.01, 0.05, 0.1, 0.5, and 1.5 µM).

-

Incubation and Analysis: Cell viability is assessed at different time points (e.g., 24, 48, and 72 hours) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures metabolic activity.

In Vivo Tumor Growth Inhibition Study

-

Animal Model: An HT-29 colon cancer tumor model is established in female BALB/c nude mice by subcutaneous injection of HT-29 cells.

-

Treatment: Once the tumors reach a certain volume, the mice are randomly assigned to different treatment groups and intravenously injected with PBS (control), MHI-148, PTX, or PTX-MHI. A typical dosing schedule might involve injections on days 0, 7, and 14.

-

Monitoring: Tumor volumes and mouse body weights are measured every other day for the duration of the study (e.g., 30 days).

-

Biodistribution: At the end of the study, or at specific time points, in vivo and ex vivo NIRF imaging of the tumors and major organs can be performed to assess the biodistribution of the conjugate.

Future Perspectives and Conclusion

MHI-148 stands as a promising platform technology in the field of oncology. Its inherent tumor-targeting properties, combined with its utility as an imaging agent and a drug delivery vehicle, position it as a versatile tool for developing more effective and less toxic cancer therapies. The successful conjugation of MHI-148 with chemotherapeutic agents like Paclitaxel and Palbociclib has already demonstrated the potential of this approach in preclinical models.

Future research will likely focus on expanding the repertoire of drugs that can be conjugated to MHI-148, exploring its application in a wider range of cancer types, and advancing the most promising candidates into clinical trials. The continued development of MHI-148-based theranostics holds the promise of a new era of personalized and precision oncology, where the ability to see and treat cancer is seamlessly integrated into a single, potent molecule.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heptamethine Cyanine Dye MHI-148-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

MHI-148: A Technical Guide for In Vivo and In Vitro Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MHI-148, a near-infrared (NIR) heptamethine cyanine dye, for in vivo and in vitro imaging applications. MHI-148 demonstrates preferential uptake and retention in tumor cells, making it a promising agent for cancer detection, diagnosis, and targeted therapy research.[1][2][3] This document outlines the core mechanisms of action, experimental protocols, and key quantitative data associated with its use.

Core Mechanism and Tumor Specificity

MHI-148 is a lipophilic, cationic dye that exhibits intrinsic tumor-targeting capabilities without the need for chemical conjugation to a targeting moiety.[1] Its selective accumulation in cancer cells is primarily mediated by the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of tumor cells.[1] The uptake and retention of MHI-148 in cancer cells can be competitively inhibited by bromosulfophthalein (BSP), a known OATP inhibitor.

Upon entering the cell, MHI-148 localizes within the mitochondria and lysosomes of cancer cells, a phenomenon not observed in normal cells. This selective intracellular accumulation is a key factor in its utility for tumor-specific imaging.

The β-catenin signaling pathway has been shown to regulate the expression of membrane transporters OATP2B1 and ABCG2, which in turn mediate the tumor-specific accumulation of MHI-148 in hepatocellular carcinoma (HCC) cells. Inhibition of the β-catenin pathway can enhance MHI-148 accumulation in HCC tissues, thereby improving tumor imaging efficacy in vivo.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of MHI-148 in various experimental settings.

| Parameter | Cell Line / Model | Concentration / Dose | Incubation / Time Point | Key Finding | Reference |

| In Vitro Cell Uptake | |||||

| Dye Concentration | PC-3, DU-145, LNCaP | 20 µM | 30 min | Significant uptake in prostate cancer cells compared to normal RWPE-1 cells. | |

| Dye Concentration | HT-29 | 10 µM | 1 h | Markedly greater uptake in colon cancer cells than in normal NIH3T3 fibroblasts. | |

| Cytotoxicity (IC50) | HT-29, NIH3T3 | 0 - 1.5 µM | 3 days | Negligible toxicity observed in both cancer and normal cell lines. | |

| In Vivo Imaging | |||||

| Dose (Intraperitoneal) | Nude mice (SN12C renal) | 10 nmol/mouse | 24 h | Strong tumor signal with MHI-148 compared to background with inactive analogs. | |

| Dose (Intraperitoneal) | Nude mice (PCa xenograft) | 50 nmol/mouse | 48 h | Successful whole-body NIR fluorescence imaging of prostate cancer xenografts. | |

| Dose (Intravenous) | Nude mice (HT-29 colon) | 2 mg/kg (as PTX-MHI) | 12 h (peak) | Maximum tumor accumulation observed at 12 hours post-injection. | |

| Dose (Intravenous) | Dogs (spontaneous tumors) | 1.5 µmol/kg | 3 days | Increased uptake in various spontaneous canine tumors compared to normal tissue. | |

| Tumor-to-Normal Tissue Ratio | Nude mice (HCC xenograft) | Not specified | 8 h (peak) | Peak tumor-to-normal tissue signal ratio achieved at 8 hours post-injection. |

Experimental Protocols

Detailed methodologies for key experiments involving MHI-148 are provided below.

In Vitro Cell Staining and Imaging

-

Cell Culture: Culture cancer and normal cell lines in appropriate media and conditions. For example, HT-29 colorectal adenocarcinoma cells can be grown in McCoy's 5A Medium, while NIH3T3 mouse embryonic fibroblasts are cultured in RPMI-1640.

-

Cell Seeding: Seed cells into appropriate vessels for imaging, such as four-chamber slides or 24-well plates, at a density of approximately 1x10^4 cells/well and allow them to adhere for 24 hours.

-

Dye Preparation: Prepare a stock solution of MHI-148 (e.g., 1 mM in DMSO) and store it at 4°C in the dark. Dilute the stock solution in serum-free medium to the desired working concentration (e.g., 20 µM).

-

Incubation: Remove the culture medium from the cells and add the MHI-148 working solution. Incubate at 37°C for a specified duration (e.g., 30 minutes).

-

Washing: After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound dye.

-

Counterstaining (Optional): For visualization of nuclei, cells can be counterstained with a nuclear stain like DAPI for 10 minutes at 37°C, followed by two PBS washes.

-

Fixation: Fix the cells with 4% paraformaldehyde for 10 minutes.

-

Imaging: Acquire fluorescence images using a fluorescence microscope with appropriate filter sets for MHI-148 (near-infrared spectrum).

In Vivo Animal Imaging

-

Animal Models: Utilize appropriate animal models, such as athymic nude mice bearing human tumor xenografts (e.g., prostate, colon, or renal cancer).

-

Dye Administration: Administer MHI-148 to the animals via an appropriate route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection. The dosage will vary depending on the animal model and experimental design (e.g., 10-50 nmol/mouse).

-

Imaging Time Points: Perform whole-body NIR fluorescence imaging at various time points post-injection (e.g., 2, 4, 6, 12, 24, 48 hours) to determine the optimal time for tumor visualization and to assess biodistribution.

-

Imaging System: Use a suitable in vivo imaging system equipped for NIR fluorescence detection (e.g., Kodak Imaging System, IVIS Lumina XR).

-

Ex Vivo Analysis (Optional): Following the final in vivo imaging session, euthanize the animals and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the dye. Tissues can also be processed for histological analysis (H&E staining) and NIR fluorescence microscopy to correlate signal with tumor morphology.

Visualizations

MHI-148 Cellular Uptake and Signaling Pathway

Caption: MHI-148 cellular uptake is mediated by OATP transporters, leading to accumulation in mitochondria and lysosomes of cancer cells. This process is influenced by β-catenin signaling which regulates OATP expression.

General Experimental Workflow for MHI-148 Imaging

Caption: A generalized workflow for utilizing MHI-148 in both in vitro cell-based assays and in vivo animal imaging studies.

References

MHI-148 as a Theranostic Agent: A Technical Guide for Researchers and Drug Development Professionals

Abstract

MHI-148 is a heptamethine cyanine dye that has emerged as a potent theranostic agent, seamlessly bridging the gap between cancer diagnostics and therapy. Its intrinsic near-infrared fluorescence (NIRF) properties, coupled with a remarkable ability to preferentially accumulate in tumor cells, position it as a superior candidate for non-invasive imaging and targeted drug delivery. This technical guide provides an in-depth exploration of MHI-148, covering its core mechanisms of action, applications in diagnostic imaging and therapeutic interventions, comprehensive quantitative data, and detailed experimental protocols. The document is intended to serve as a vital resource for researchers, scientists, and drug development professionals dedicated to advancing the field of oncology.

Introduction to MHI-148

MHI-148 is a near-infrared (NIR) heptamethine cyanine dye characterized by a rigid cyclohexenyl substitution in its polymethine chain.[1][2] This structural feature enhances its chemical and photostability, making it an excellent probe for biological applications.[2] The concept of "theranostics" involves the integration of diagnostic and therapeutic capabilities into a single agent. MHI-148 epitomizes this concept through its dual functions: as a fluorescent agent for real-time optical imaging of tumors and as a targeting moiety to deliver cytotoxic payloads specifically to cancer cells.[3][4] Its ability to be chemically modified, particularly via its carboxyl side chain, allows for conjugation with various therapeutic molecules, further expanding its theranostic potential.

Core Mechanism of Tumor Targeting

The efficacy of MHI-148 as a theranostic agent is fundamentally rooted in its selective uptake and retention by cancer cells, while largely sparing normal, healthy cells. This tumor-specific accumulation is not a passive phenomenon but is mediated by a combination of physiological and molecular factors.

Key Mechanisms:

-

Organic Anion-Transporting Polypeptides (OATPs): Cancer cells frequently overexpress OATPs on their surface. MHI-148 is actively transported into tumor cells via these proteins. This transport mechanism is a primary driver of its selectivity and can be competitively inhibited by molecules like bromosulfophthalein (BSP). In hepatocellular carcinoma, the specific transporters OATP2B1 and ABCG2, which are regulated by the β-catenin signaling pathway, have been identified as key mediators of MHI-148 uptake.

-

Hypoxic Tumor Microenvironment: The low-oxygen conditions typical of solid tumors also contribute to the enhanced accumulation of MHI-148. The Hypoxia-Inducible Factor 1α (HIF1α)/OATP signaling axis appears to play a significant role in this process.

-

Subcellular Localization: Once inside the cancer cell, MHI-148 concentrates in the mitochondria and lysosomes. This specific intracellular trafficking is crucial for its therapeutic effects, especially when conjugated with drugs that act on these organelles.

Figure 1: MHI-148 Cancer Cell Uptake Mechanism.

Diagnostic Applications: Near-Infrared Fluorescence (NIRF) Imaging

MHI-148's strong absorbance and fluorescence in the near-infrared window (700-900 nm) make it an ideal agent for in vivo imaging. Light in this spectral region can penetrate biological tissues more deeply with reduced autofluorescence, enabling high-sensitivity detection of tumors.

-